Piquindone

Description

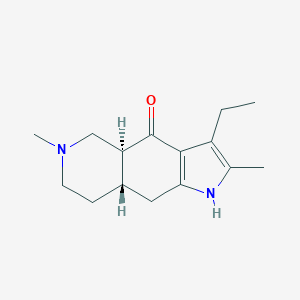

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMYDPRVUCJKV-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016495 | |

| Record name | Piquindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78541-97-6 | |

| Record name | Piquindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78541-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piquindone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piquindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIQUINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Piquindone

Established Synthetic Pathways for Piquindone Synthesis

The synthesis of this compound (compound 53 in some schemes) typically begins with relatively simple starting materials and proceeds through a series of transformations to construct its intricate tetracyclic system mpdkrc.edu.in.

Synthetic Routes Involving Nicotinyl Methyl Ketone Intermediates

One prominent synthetic route for this compound commences with nicotinyl methyl ketone (compound 45). This intermediate is first converted to its acetal (B89532) (compound 46) mpdkrc.edu.in. Subsequent alkylation with methyl iodide leads to the formation of a ternary iminium salt (compound 47) mpdkrc.edu.in. Reduction of this iminium salt, often achieved using borohydride, yields the tetrahydropyridine (B1245486) intermediate (compound 48) mpdkrc.edu.in. Hydrolysis of the acetal group then reveals an unsaturated ketone (compound 49), which is crucial for further cyclization steps mpdkrc.edu.in.

Strategies Utilizing the Dihydroindol-4-one Core

The dihydroindol-4-one core is a significant structural motif found in various bioactive molecules, including this compound and molindone (B1677401) researchgate.netmdpi.comwikipedia.org. The importance of this synthetic strategy lies in its ability to construct this core, which is then elaborated upon to form the complete this compound structure researchgate.netmdpi.com. For instance, N-benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one (compound 204) has been utilized as a starting material in the search for this compound analogues nih.gov. This highlights the versatility of the dihydroindol-4-one scaffold in synthesizing complex polyheterocyclic structures mdpi.com.

Key Alkylation Reactions in this compound Synthesis

Alkylation reactions play a critical role in building the this compound skeleton. As mentioned, the alkylation of the acetal of nicotinyl methyl ketone with methyl iodide is a key step in forming the iminium salt intermediate mpdkrc.edu.in. In the context of dihydroindol-4-one based syntheses, alkylation of N-benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one (compound 204) with α-bromoesters (compound 205) using lithium diisopropylamide (LDA) as a base has been reported nih.govclockss.org. This reaction is crucial for introducing the necessary carbon chain for subsequent cyclization and ring formation.

Stereoselective Synthesis Approaches for this compound Enantiomers

The stereoselective synthesis of this compound enantiomers is important due to the potential for different pharmacological activities between enantiomers. While specific detailed methods for the stereoselective synthesis of this compound enantiomers were not extensively detailed in the provided search results, the broader field of synthesizing optically active D2 receptor antagonists, which this compound is, has been a subject of research ncats.ioacs.org. The design of this compound itself was influenced by analyses of the stereochemical requirements of the dopamine (B1211576) receptor model drugdesign.org.

Design and Preparation of this compound Analogues and Chemical Derivatives

The exploration of this compound analogues and chemical derivatives is driven by the desire to identify compounds with improved efficacy, reduced side effects, or different pharmacological profiles. This compound is a pyrroloisoquinoline derivative, and this core structure has been a focus for derivatization oup.comncats.ioncats.iomedkoo.comdrugdesign.org.

Creation of Pyrroloisoquinoline Derivative Libraries for Pharmacological Screening

The pyrroloisoquinoline moiety is central to this compound's structure and its activity as a dopamine D2 receptor antagonist drugdesign.org. The successful computer-aided design of this compound, a pyrroloisoquinoline antipsychotic, underscores the importance of this structural class researchgate.net. The synthesis of various pyrroloisoquinoline derivatives allows for the creation of libraries that can be screened for pharmacological activity, leading to the discovery of new drug candidates medkoo.com. This approach involves modifying different parts of the this compound scaffold to explore the impact on receptor binding affinity and functional activity researchgate.net.

Methodologies for Targeted Structural Modifications of this compound

The synthesis and subsequent derivatization of this compound and its analogs are rooted in established organic chemistry principles, often involving multi-step pathways to construct its complex pyrroloisoquinoline core. Targeted structural modifications are then explored to investigate their impact on receptor binding affinity and selectivity.

Initial Synthetic Routes

The core structure of this compound, a dihydroindol-4-one, is a crucial motif in its scaffold. mdpi.com The synthesis of this 4,5,6,7-tetrahydroindol-4-one motif was initially reported by Nenitzescu and Scortzbanu, involving the condensation of 1,3-cyclohexadiones with α-aminocarbonyls. mdpi.com

One described synthetic pathway to this compound begins with the conversion of nicotinyl methyl ketone (compound 45) into its acetal (compound 46). This intermediate undergoes alkylation with methyl iodide, followed by reduction of the resulting ternary iminium salt (compound 47) using borohydride, which yields the tetrahydropyridine (compound 48). Subsequent hydrolysis of the acetal group reveals an unsaturated ketone (compound 49). A conjugate addition of dimethyl malonate then proceeds to form an adduct (compound 50), contributing to the construction of the this compound framework. mpdkrc.edu.in

Furthermore, the 3-acylpyrrole motif, integral to this compound, has been a focus of synthetic efforts. Various classical methods such as Hantzsch, Knorr, and Paal–Knorr reactions are applicable to constructing this part of the molecule. These methods frequently utilize precursors like β-ketocarbonyl compounds, β-enaminones, α-aminoketones, propargylamines, allenamides, and α-haloketones. acs.org A more recent approach involves a Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyls, providing a route to functionalized pyrrole (B145914) derivatives that could be incorporated into this compound analogs. acs.org

For the synthesis of this compound analogs, particularly in the search for compounds with antipsychotic potential similar to Molindone, N-benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one (compound 204) has been utilized. This intermediate can be alkylated with α-bromoesters (compound 205) in the presence of lithium diisopropylamide (LDA) as a base. Subsequent one-pot benzenesulfonyl deprotection and ester hydrolysis of the resulting compound (206) yield potential antipsychotics (compound 207), with the isolation of a single diastereomer when R = Me. mdpi.com

Structural Modifications and Structure-Activity Relationships (SAR)

Research into this compound and its derivatives has highlighted that even minor alterations in chemical structure can significantly influence their potency and selectivity at dopamine D2 receptor subtypes. nih.gov this compound (also known as Ro 22-1319) was specifically designed based on the chemical framework of Molindone and detailed analyses of the stereochemical requirements for dopamine receptor binding. drugdesign.org

A key finding in the structure-activity relationship (SAR) studies of this compound derivatives relates to the nature of the functional group attached to the basic nitrogen atom. Compounds featuring a nonlipophilic functional group on this basic nitrogen, such as this compound itself (Ro 22-1319) and Ro 22-3822, exhibited a stronger potency in inhibiting [3H]Ro 22-1319 binding, indicating selective D2 receptor antagonism. nih.gov In contrast, derivatives possessing a lipophilic group on the basic nitrogen, exemplified by Ro 22-6600, demonstrated nonselective antagonism at both [3H]Ro 22-1319 and [3H]spiroperidol binding sites. nih.gov This suggests that the lipophilicity of substituents at this position plays a critical role in modulating the compound's selectivity towards D2 receptor subtypes.

The following table summarizes these research findings regarding the impact of structural modifications on this compound derivatives' D2 receptor binding potency:

Table 1: Effect of Structural Modifications on this compound Derivatives' D2 Receptor Binding Potency

| Derivative Type | Functional Group on Basic Nitrogen | D2 Receptor Binding Potency (vs. [3H]Ro 22-1319) | Selectivity (vs. [3H]spiroperidol binding) |

| This compound (Ro 22-1319) | Nonlipophilic | Stronger potency | Selective |

| Ro 22-3822 | Nonlipophilic | Stronger potency | Selective |

| Ro 22-6600 | Lipophilic | Nonselective antagonism | Nonselective |

This data underscores the importance of the chemical nature of substituents, particularly at the basic nitrogen, in guiding the design of this compound analogs with desired pharmacological profiles.

Molecular Structure and Conformational Analysis of Piquindone

Characterization of Piquindone's Core Tricyclic Pyrroloisoquinoline Scaffold

This compound, also known by its research code Ro 22-1319, is defined by a tricyclic pyrroloisoquinoline scaffold wikipedia.orgwikipedia.orguni.lu. This complex ring system forms the fundamental backbone of the molecule. The compound's molecular formula is C₁₅H₂₂N₂O, with a molar mass of 246.354 g·mol⁻¹ wikipedia.orgwikipedia.org.

The systematic IUPAC name for this compound is (4aS,8aS)-3-ethyl-2,6-dimethyl-1,4a,5,6,7,8,8a,9-octahydro-4H-pyrrolo[2,3-g]isoquinolin-4-one wikipedia.org. This nomenclature precisely describes the arrangement of its atoms, including the ethyl and two methyl substituents, and highlights the octahydro-pyrrolo[2,3-g]isoquinoline core. The synthesis of this compound typically commences with the conversion of nicotinyl methyl ketone to its acetal (B89532), followed by alkylation, reduction of the iminium salt, and subsequent hydrolysis and conjugate addition reactions to construct the intricate tricyclic framework mims.comwikidata.orgmims.com.

Research into Stereochemical Properties and Isomeric Forms of this compound

The stereochemical properties of this compound are crucial to its biological activity. The IUPAC name (4aS,8aS)-3-ethyl-2,6-dimethyl-1,4a,5,6,7,8,8a,9-octahydro-4H-pyrrolo[2,3-g]isoquinolin-4-one explicitly indicates the presence of defined stereocenters at positions 4a and 8a within its tricyclic structure wikipedia.orgwikipedia.org.

Research has demonstrated that the binding sites for this compound exhibit stereochemical specificity wikipedia.org. This implies that specific three-dimensional arrangements of the molecule are preferred for interaction with its biological targets, particularly dopamine (B1211576) D2 receptors. The influence of stereochemistry on receptor selectivity is a well-established principle in medicinal chemistry, where different stereoisomers of a compound can display varying affinities and selectivities for distinct receptor subtypes citeab.com. For this compound, this stereospecificity is a key factor in its interaction with the D2 dopaminergic receptor subtype wikipedia.org.

Analysis of Conformational Restriction and Molecular Rigidity in this compound Analogues

This compound is recognized as a rigid analog of molindone (B1677401), another antipsychotic agent wikidata.org. This inherent rigidity stems from its fused tricyclic pyrroloisoquinoline scaffold, which significantly restricts the molecule's conformational flexibility compared to more open or flexible structures nih.gov.

The conformational restriction imparted by this compound's structure is a critical aspect of its interaction with biological receptors. In medicinal chemistry, introducing molecular rigidity is a common strategy to optimize drug-receptor interactions, enhance potency, improve selectivity, and facilitate pharmacophore identification nih.gov. This compound's defined and relatively fixed conformation has made it a valuable template in molecular modeling studies aimed at understanding the binding modes of other D2 receptor antagonists, such as raclopride (B1662589) fishersci.ca. These studies suggest that compounds with N-ethyl-2-pyrrolidinylmethyl side-chains may interact with the dopamine-D2 receptor in specific folded or half-folded conformations, with this compound serving as a reference for such interactions fishersci.ca. Furthermore, studies on pyrroloisoquinoline derivatives have revealed that even minor alterations in their chemical structure can significantly modulate their potency at D2 dopaminergic receptor subtypes, underscoring the sensitivity of this rigid scaffold to structural modifications and their impact on binding characteristics wikipedia.org.

Structure Activity Relationship Sar Studies of Piquindone and Analogues

Elucidation of Piquindone's Structure-Activity Relationships (SAR) for Dopamine (B1211576) Receptors

This compound (Ro 22-1319), a tricyclic antipsychotic, functions as a selective dopamine D2 receptor antagonist. Current time information in Washington, DC, US.uni.lu A notable characteristic of this compound's interaction with the D2 receptor is its critical dependence on the presence of sodium ions for binding. Current time information in Washington, DC, US.fishersci.ca This Na+-dependent binding mechanism is a property shared with other antidopaminergic agents, including tropapride (B1681595), zetidoline, and metoclopramide. Current time information in Washington, DC, US.

Studies have revealed a stereochemical specificity in the binding sites for this compound, particularly for (-)this compound and (+)butaclamol. fishersci.ca To further understand its interactions, a pharmacophoric model for D2 antagonists was developed, derived from the crystallographic structure of (-)this compound. nih.gov This model emphasizes the orientation of the basic nitrogen's lone pair rather than its precise spatial location. nih.gov The proposed pharmacophore outlines four key anchoring regions:

Ar1 (Aromatic Site): An initial aromatic binding site. nih.gov

Tertiary Nitrogen: A basic nitrogen atom whose lone pair is oriented orthogonally to the plane of the Ar1 site. nih.gov

Delta 1 (Dipole): A dipole moment positioned coplanar to the Ar1 ring. nih.gov

N-Substituent Sites: Three distinct sites for the N-substituent, comprising a small hydrophobic pocket and two additional aromatic binding sites (Ar2 and Ar3). nih.gov

This detailed pharmacophoric model provides a framework for understanding the structural requirements for D2 receptor antagonism, with this compound serving as a foundational template. nih.gov

Investigating the Impact of Functional Group Modifications on this compound's Receptor Affinity and Selectivity

Research into this compound and its pyrroloisoquinoline derivatives has demonstrated that even minor alterations in chemical structure can significantly influence their potency and selectivity at dopamine D2 receptor subtypes. fishersci.ca A key finding relates to the nature of the functional group attached to the basic nitrogen atom. fishersci.ca

Compounds possessing a nonlipophilic functional group on the basic nitrogen, such as this compound itself and Ro 22-3822, exhibited a stronger potency at the [3H]Ro 22-1319 binding sites, which are recognized as sodium-dependent D2 receptors. fishersci.ca Conversely, derivatives with a lipophilic group, exemplified by Ro 22-6600, displayed nonselective antagonism across both [3H]Ro 22-1319 and [3H]spiroperidol-binding sites. fishersci.ca This suggests that the lipophilicity of the N-substituent plays a crucial role in determining the selectivity profile. The pyrroloisoquinoline moiety, a core structural component of this compound, is posited to be responsible for the observed sodium dependency in these compounds. fishersci.ca

Quantitative Structure-Activity Relationship (QSAR) analyses have further utilized this compound as a template. For instance, in studies involving a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, (-)-piquindone was employed to align the ligands in their presumed pharmacologically active conformations. wikidoc.orgnih.gov This approach underscores this compound's utility as a structural model for optimizing the binding affinity and selectivity of related D2 antagonists.

Comparative SAR Analysis of this compound with Other Dopamine D2 Antagonists

This compound is classified within the tricyclic antipsychotic class. Current time information in Washington, DC, US.sci-toys.com Its unique binding characteristics, particularly its sodium-dependent binding, distinguish it from many other D2 receptor ligands. Current time information in Washington, DC, US. This property is shared with certain other antidopaminergic agents like tropapride, zetidoline, and metoclopramide. Current time information in Washington, DC, US.

Comparative studies on D2 receptor binding have highlighted differences between this compound and other antipsychotics. This compound, along with D2 antagonistic antipsychotics such as sulpiride, metoclopramide, and molindone (B1677401), demonstrated more potent inhibition of [3H]Ro 22-1319 binding (representing sodium-dependent D2 sites) compared to [3H]spiroperidol binding. fishersci.ca In contrast, classical antipsychotics like spiroperidol (spiperone), chlorpromazine, and domperidone (B1670879) showed nearly equipotent activity at both binding sites, and their binding was not affected by the absence of sodium. fishersci.ca This qualitative difference in sodium dependency is a key aspect of this compound's SAR.

| Compound Class | Example Compounds | [3H]Ro 22-1319 Binding (Sodium-Dependent D2) | [3H]Spiroperidol Binding | Sodium Dependency |

|---|---|---|---|---|

| This compound-like D2 Antagonists | This compound, Sulpiride, Metoclopramide, Molindone | More potent inhibition | Less potent inhibition | Binding shifted by omission of sodium (sodium-dependent) fishersci.ca |

| Classical Antipsychotics | Spiroperidol, Chlorpromazine, Domperidone | Almost equipotent activity | Almost equipotent activity | Binding not shifted by omission of sodium (sodium-independent) fishersci.ca |

The design of this compound itself was influenced by the chemical structure of molindone, incorporating extensive analyses of the stereochemical requirements for dopamine receptor interaction. nih.gov When compared to haloperidol, a prominent butyrophenone (B1668137) D2 antagonist, this compound exhibits a distinct profile. This compound has shown weaker cataleptogenic and antistereotypic activity and a lower propensity for inducing tardive dyskinesia, features that contribute to its classification as an atypical antipsychotic. Current time information in Washington, DC, US.uni.lu Furthermore, R-piquindone has been observed to reduce behavioral responses induced by D-1 agonists and, importantly, can release a marked vacuous chewing response following such pretreatment, suggesting an oppositional functional interaction between D1 and D2 dopamine systems.

Molecular Pharmacology and Receptor Interaction Mechanisms of Piquindone

Characterization of Dopamine (B1211576) D2 Receptor Antagonism by Piquindone

This compound's primary mechanism of action involves antagonism at the dopamine D2 receptor. This interaction has been extensively characterized through various binding studies, revealing its high affinity, selectivity, and unique sodium-dependent and stereoselective binding properties. nih.govwikipedia.orgnih.govleidenuniv.nl

Direct Binding Affinity and Selectivity of this compound for Dopamine D2 Receptors

This compound demonstrates high affinity for dopamine D2 receptors. Studies using [³H]Ro 22-1319 (this compound) have shown a single saturable binding component with high affinity in rat striatal homogenates. nih.gov Quantitative autoradiography in rat brain slices further confirmed its high affinity, with a dissociation constant (Kd) of 5 nM at 0°C. nih.gov

Investigation of Sodium-Dependent Binding Characteristics of this compound

A distinctive feature of this compound's interaction with the D2 receptor is its critical dependence on the presence of sodium ions in the incubation medium. nih.govwikipedia.orgnih.govmedkoo.com This sodium-dependent binding is a property shared with other D2 receptor ligands such as sulpiride, metoclopramide, and molindone (B1677401). nih.govwikipedia.org

The presence of sodium significantly enhances the affinity of D2L receptors for this compound, with affinity being 13- to 48-fold greater in the presence of sodium compared to its absence. researchgate.net This suggests that sodium ions play a crucial role in shaping the conformation of the D2 receptor binding site, thereby influencing ligand affinity. researchgate.netresearchgate.net This sodium regulatory site is hypothesized to be contiguous with a nonpolar binding pocket, implying that drugs occupying this pocket may be particularly sensitive to sodium binding. researchgate.net

Table 1: Effect of Sodium on this compound Binding Affinity to D2 Receptors

| Ligand | Condition | Affinity (relative to no sodium) | Reference |

| This compound | With Sodium | 13- to 48-fold greater | researchgate.net |

| This compound | Without Sodium | Baseline | researchgate.net |

Stereoselective Binding of this compound to Dopamine D2 Receptors

This compound exhibits stereoselective binding to dopamine D2 receptors. nih.govnih.govleidenuniv.nlacs.orgki.se Specifically, the (-)enantiomer of this compound is the biologically active form, showing specific binding to D2 receptors, whereas the (+)enantiomer is biologically inactive and shows no specific binding. nih.gov This stereochemical specificity has been observed in studies examining the inhibition of [³H]Ro 22-1319 binding by various compounds, including (-)Ro 22-1319, (+)butaclamol, and (alpha)flupenthixol. nih.gov This stereoselectivity is a key characteristic that has been utilized in designing and validating models for D2 receptor interactions. leidenuniv.nlresearchgate.net

This compound Interactions within Broader Neurotransmitter Systems

Exploration of Serotonergic System Modulation by this compound

The modulation of the serotonergic system by this compound is less extensively detailed than its dopaminergic interactions, but some sources suggest its involvement. While some neuroleptics exhibit significant off-target effects on serotonin (B10506) receptors, this compound is primarily characterized by its dopaminergic modulation without significant off-target effects on serotonin or norepinephrine (B1679862) receptors. smolecule.com However, the broader context of atypical antipsychotics often involves interactions with both dopaminergic and serotonergic receptors, and some research has explored the interplay of these systems in the context of drug action. psu.edugoogle.comucr.edu For instance, some studies on related compounds or general antipsychotic mechanisms might touch upon serotonin receptor modulation in conjunction with D2 antagonism. researchgate.netresearchgate.net

Analysis of this compound's Interactions with Other G Protein-Coupled Receptors (GPCRs)

Beyond dopamine D2 receptors, this compound's interactions with other G protein-coupled receptors (GPCRs) are generally considered to be limited, contributing to its "atypical" profile. Unlike many classical antipsychotics that have broader affinity for various GPCRs (e.g., histamine (B1213489) H1, alpha-adrenergic, muscarinic cholinergic receptors), this compound is noted for its relatively selective action. wikipedia.orgsmolecule.com

Table 2: Key Receptor Interactions of this compound

| Receptor Type | Interaction | Notes | Reference |

| Dopamine D2 | Antagonist | High affinity, sodium-dependent, stereoselective | nih.govwikipedia.orgnih.govleidenuniv.nlresearchgate.net |

| Serotonin (5-HT) | Limited/Minimal | Not a primary target, generally low off-target effects | smolecule.com |

| Other GPCRs | Limited | Contributes to atypical profile (low EPS risk) | wikipedia.orgdrugdesign.org |

Piquindone Metabolism and Preclinical Pharmacokinetic Research

Elucidation of Metabolic Pathways for Piquindone in Biological Systems

Research into the metabolic pathways of this compound in biological systems indicates its involvement in drug metabolism, specifically within cytochrome P450 pathways. nih.gov However, the precise and detailed mechanisms of its biotransformation, including the specific enzymes responsible and the full cascade of metabolic reactions, are not extensively characterized in the available literature.

This compound has been noted in metabolomics studies to be associated with "Drug metabolism - cytochrome P450" pathways. nih.gov Cytochrome P450 enzymes are a superfamily of enzymes predominantly located in the liver microsomes, playing a crucial role in Phase 1 detoxification reactions, primarily through oxidation. youtube.comyoutube.com While this suggests that this compound undergoes oxidative metabolism mediated by P450 enzymes, specific isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, which are known to metabolize other drugs like moclobemide) or other enzymatic systems directly involved in this compound's biotransformation have not been explicitly identified in the provided information. nih.govjaypeedigital.com

The identification of metabolites in preclinical phases is crucial for understanding a drug's pharmacological activity, safety, and potential drug-drug interactions. evotec.comnih.gov Despite this importance, specific preclinical metabolites of this compound, their structures, or their pharmacological activity have not been characterized or detailed in the available search results. General drug metabolism often involves biotransformation to more water-soluble metabolites for clearance, typically through Phase 1 (e.g., dealkylation) and Phase 2 (conjugation) reactions in the liver, with metabolites sometimes retaining pharmacological activity. youtube.com However, these general principles have not been specifically applied or detailed for this compound's metabolites in the provided information.

Preclinical Pharmacokinetic Profiles of this compound

This compound has been mentioned in the context of in vivo binding and regional distribution in the mouse brain, indicating its ability to penetrate the central nervous system. dntb.gov.ua However, detailed quantitative data regarding this compound's absorption (e.g., rate, extent, bioavailability, Tmax, Cmax) or its distribution within specific tissues and organs in preclinical animal models (such as rats or mice) are not provided in the search results. General principles of drug absorption and distribution in preclinical studies typically involve assessing parameters like brain-to-plasma ratios and tissue concentrations over time. nih.govresearchgate.net

Information on the specific elimination mechanisms of this compound in animal studies, including its half-life, clearance rates, or the primary routes and percentages of excretion (e.g., renal, fecal excretion of parent compound versus metabolites), is not detailed in the provided literature. Preclinical pharmacokinetic studies commonly evaluate these parameters to understand how a compound is removed from the body. nih.govwikidoc.org

Analytical Methodologies for Piquindone Research

Chromatographic Techniques for Piquindone Analysis and Purification

Chromatographic methods are indispensable in chemical research for separating, identifying, and quantifying components within a mixture, as well as for purifying compounds.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of this compound. A sensitive and selective method has been reported for the determination of this compound in canine plasma and urine. This method employs normal-phase HPLC with isocratic elution at ambient temperature, monitoring the ultraviolet (UV) absorbance of the eluent at 254 nm mims.com. The trimethyl analogue of this compound can serve as an internal standard in such HPLC assays for plasma mims.com. Beyond quantitative determination, HPLC is also applied in the enantiomer analysis of compounds, which is critical for understanding the stereochemical aspects of drug molecules wikipedia.org.

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile tool in organic chemistry laboratories for assessing sample purity, monitoring reaction progress, and performing purification of mixtures nih.gov. For this compound and related compounds, analytical TLC is typically performed on silica (B1680970) gel F254 plates (e.g., 250 μm thickness), with visualization achieved using UV light wikipedia.org. Preparative TLC (prep-TLC), often utilizing thicker silica gel F254 plates (e.g., 1000 μm), is also employed for chromatographic purification of compounds wikipedia.org. The observation of single spots on TLC plates is indicative of the purity of the compounds nih.gov.

Spectroscopic Characterization Methods for this compound

Spectroscopic techniques provide invaluable information regarding the structural features and functional groups present within a chemical compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton (¹H NMR) and Carbon-13 (¹³C NMR) techniques, is a cornerstone for the structural elucidation of organic molecules such as this compound fishersci.canih.govnih.gov. ¹H NMR and ¹³C NMR spectra are typically recorded on high-field spectrometers, with common frequencies including 250 MHz, 300 MHz, and 700 MHz wikipedia.orgwikidoc.org. Solvent resonances are often used as internal standards, though tetramethylsilane (B1202638) (TMS) is a widely accepted internal standard wikidoc.org. NMR data allows for the identification of different types of protons and carbons in a molecule, their connectivity, and their spatial arrangement, providing detailed insights into the compound's complete structure nih.govwikidoc.org. For instance, ¹³C NMR spectra can reveal the presence of carbonyl signals, which are important functional groups in molecules like this compound uni.lu.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its fragmentation patterns, which are crucial for confirming molecular structure fishersci.canih.govnih.gov. For this compound, predicted collision cross section (CCS) values for various adducts have been reported, aiding in its identification and characterization wikipedia.org.

Predicted Mass Spectrometry Data for this compound Adducts wikipedia.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 247.18050 | 160.2 |

| [M+Na]⁺ | 269.16244 | 171.6 |

| [M+NH₄]⁺ | 264.20704 | 168.7 |

| [M+K]⁺ | 285.13638 | 166.3 |

| [M-H]⁻ | 245.16594 | 161.4 |

| [M+Na-2H]⁻ | 267.14789 | 161.5 |

| [M]⁺ | 246.17267 | 162.0 |

| [M]⁻ | 246.17377 | 162.0 |

Modern MS systems, such as LC/MS (Liquid Chromatography-Mass Spectrometry) and LC/MS/MS (tandem mass spectrometry), are equipped with advanced detectors like high-resolution mass spectrometry (HRMS) and Orbitrap technology, offering high sensitivity and selectivity for the identification and quantification of drugs and their metabolites in complex matrices wikipedia.orgresearchgate.net.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths fishersci.canih.gov. IR spectra can be obtained using techniques such as attenuated total reflection (ATR) with a diamond plate wikipedia.org. Spectrophotometers like the Nicolet 6700 Fourier transform infrared (FTIR) spectrophotometer are commonly used wikipedia.org. The IR bands are characterized by their intensity (e.g., broad (br), weak (w), medium (m), and strong (s)), providing insights into the molecular vibrations associated with different functional groups wikipedia.org. For instance, the presence of specific bands can indicate N-H stretching, C=O stretching, or C-H stretching, which are relevant for a compound like this compound containing nitrogen, oxygen, and carbon atoms wikidoc.org.

Computational and Theoretical Approaches in Piquindone Research

Molecular Modeling and Docking Studies of Piquindone-Receptor Interactions

Molecular modeling and docking studies have been instrumental in characterizing the binding of this compound to the dopamine (B1211576) D2 receptor. These computational techniques allow for the visualization and analysis of ligand-receptor complexes at an atomic level, revealing key interactions that govern binding affinity and selectivity wikipedia.orgnih.govuni.luctdbase.orgwikipedia.orgzhanggroup.org.

Docking analyses have identified crucial interactions between ligands and the D2 receptor, including salt bridges, hydrogen bonds, and edge-to-face interactions. For instance, a significant salt bridge forms between the protonated N1 of the piperazine (B1678402) ring (a common feature in D2 antagonists) and Asp86 (located in transmembrane helix 3) of the D2 receptor. Furthermore, edge-to-face interactions involving the aromatic ring of the ligand with key aromatic residues in the receptor, such as Phe178 (transmembrane helix 6), Trp182 (transmembrane helix 6), and Tyr216 (transmembrane helix 7), contribute significantly to the stabilizing forces of the complex. An additional hydrogen bond can be formed between a hydrogen bond acceptor group at position 2 of the phenylpiperazine aromatic ring and Trp182.

This compound's rigid structure has made it a valuable template in modeling studies for other D2 antagonists, helping to infer their biologically active conformations wikipedia.orgzhanggroup.org.

Development of Ligand-Based Pharmacophore Models for Dopamine D2 Receptors Based on this compound

This compound has played a pivotal role in the development of ligand-based pharmacophore models for dopamine D2 receptors. A pharmacophoric model, derived from the crystallographic structure of (-)-Piquindone, has been developed and subsequently extended to incorporate other D2 antagonists. This model emphasizes the importance of the lone pair orientation of the basic nitrogen atom for receptor interaction.

Molecular graphic design, combined with PCILO (Perturbative Configuration Interaction using Localized Orbitals) calculations and crystallographic data, has been used to investigate the three-dimensional structures of Na+-dependent dopamine D2 receptor antagonists, including this compound, Tropapride (B1681595), Zetidoline, and Metoclopramide wikipedia.org. This work identified three putative pharmacophoric elements that are similarly oriented across these Na+-dependent drugs: a nitrogen lone pair, a phenyl ring, and a carbonyl moiety wikipedia.org.

In the context of 3D QSAR analysis, (-)-Piquindone has been frequently employed as a template to align flexible ligands in their presumed pharmacologically active conformations, enabling a consistent framework for structure-activity relationship studies. Ligand-based pharmacophore approaches are broadly utilized for predicting antipsychotic activity and guiding the design of novel drug candidates.

Structure-Based Drug Design Principles Applied to this compound Analogues

The understanding derived from molecular modeling and pharmacophore studies of this compound has contributed to the broader application of structure-based drug design (SBDD) principles in the development of D2 receptor ligands. This compound itself was designed based on the chemical framework of molindone (B1677401) and a thorough analysis of the stereochemical requirements of the dopamine receptor model, illustrating an early application of rational drug design principles ctdbase.org.

SBDD principles, which leverage the three-dimensional structure of the receptor and its interactions with ligands, are crucial for understanding binding mechanisms and designing novel molecules with improved properties. While specific detailed examples of de novo SBDD of this compound analogues are not extensively documented beyond its own origin, the use of this compound as a template for aligning compounds in QSAR studies underscores how its structural features and receptor interactions inform the design and optimization of related chemical entities. This involves identifying key binding interactions and designing compounds that can optimally engage with these sites.

In Silico Screening for Novel this compound-like Ligands

In silico screening is a powerful computational method used in drug discovery to identify potential lead compounds by virtually sifting through large chemical databases. This approach is particularly effective when combined with in vitro validation, as demonstrated in the identification of novel D2 receptor ligands.

Pharmacophore models, often generated from known active ligands like this compound, serve as queries to screen chemical databases for compounds possessing similar essential structural and chemical features required for D2 receptor binding. This virtual screening process can efficiently narrow down vast libraries of compounds to a manageable number of promising candidates for experimental testing. The application of such models, derived from the understanding of this compound's interaction with the D2 receptor, facilitates the discovery of novel chemical scaffolds with desired D2 antagonistic activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to this compound derivatives to establish mathematical relationships between their chemical structures and their biological activities, thereby guiding lead optimization and identifying key structural requirements for D2 receptor binding.

A multiway 3D QSAR analysis was performed on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, a class of compounds known for their affinity towards the dopamine D2 receptor subtype. In these studies, (-)-Piquindone was utilized as a template for aligning the ligands in their presumed pharmacologically active conformations. Molecular descriptors were subsequently generated using computational programs such as GRID.

The predictive ability and stability of the QSAR models were validated through various cross-validation experiments, including leave-one-out, leave-three-out, and leave-five-out methods. A cross-validated Q2 value of 62% was reported, confirming the robustness and predictive capacity of the models. These analyses provided insights into the structural features that enhance D2 receptor binding affinity. For instance, the presence of hydrophobic substituents at the R3 position and electron-donating groups at the R5 position were found to increase biological activity, with substitutions on the phenyl ring also favoring binding affinity.

Future Research Directions and Unexplored Avenues for Piquindone

Elucidating Novel Molecular Targets Beyond Dopamine (B1211576) D2 Receptors for Piquindone and Analogues

While this compound is recognized as a potent D2 receptor antagonist, its full pharmacological profile suggests the possibility of interactions with other molecular targets, contributing to its atypical effects, such as a lower propensity for extrapyramidal symptoms wikipedia.orgncats.io. Research into novel molecular targets could involve comprehensive receptor binding assays across a broad panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, some atypical antipsychotics also block or partially block serotonin (B10506) receptors (e.g., 5HT2A, 5HT2C, and 5HT1A), which may contribute to their efficacy in negative symptoms wikidoc.org. Investigating this compound's affinity for these and other neurotransmitter receptors, such as adrenergic, histaminergic, or muscarinic receptors, could reveal a more complete polypharmacological profile.

Furthermore, the Na+-dependent binding of this compound, shared with compounds like tropapride (B1681595) and metoclopramide, hints at unique binding mechanisms or interactions with accessory proteins that could be explored wikipedia.orgunige.ch. Structural analogues of this compound could be synthesized and screened to identify modifications that enhance selectivity for non-D2 targets or reveal new binding sites, potentially leading to compounds with improved therapeutic indices or novel applications. For example, some studies on molindone (B1677401), a structurally related indole-containing antipsychotic, have found high affinity for the dopamine D3 receptor, and it has been proposed to be related to serotonin 5-HT2B receptor antagonism wikipedia.org. This suggests that this compound analogues might also exhibit affinity for D3 or other serotonin receptor subtypes.

Application of Advanced Genetic and Omics Technologies in this compound-Related Pharmacological Research

The application of advanced genetic and "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful avenues for a more comprehensive understanding of this compound's effects.

Genomics and Pharmacogenomics: Genetic studies could identify polymorphisms in genes encoding dopamine receptors, transporters, or metabolizing enzymes that influence an individual's response to this compound or its susceptibility to side effects. This pharmacogenomic approach could pave the way for personalized medicine, predicting patient responses based on their genetic makeup researchgate.net. For example, genetic variations influencing antipsychotic-induced movement disorders are an area of active research researchgate.net.

Proteomics: Proteomic studies could identify changes in protein expression or post-translational modifications in response to this compound treatment in relevant brain regions or cellular models. This could reveal downstream signaling pathways affected by this compound, independent of its primary D2 antagonism. For instance, proteomics analysis has been used to identify cell-type specific signatures in neurological disorders oup.com, which could be applied to understand this compound's impact at a cellular level. Techniques like electrospray ionization (ESI), matrix-assisted laser desorption/ionization (MALDI-TOF), or three-dimensional quadrupole ion traps can be used for proteome analyses google.com.pg.

Metabolomics: Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic pathways modulated by this compound. Untargeted metabolomics analysis of biological samples (e.g., plasma, urine, brain tissue) from preclinical models treated with this compound could identify unique metabolic signatures. For example, this compound itself has been identified as a metabolite in some metabolomics studies related to hepatic fibrosis nih.govhmdb.ca. This could reveal previously unrecognized systemic effects or biomarkers of response.

| Omics Technology | Potential Application in this compound Research | Example of Related Research |

|---|---|---|

| Genomics/Pharmacogenomics | Identify genetic markers influencing this compound response or side effects. | Genetic studies on antipsychotic-induced movement disorders researchgate.net. |

| Proteomics | Uncover protein expression changes and downstream signaling pathways affected by this compound. | CSF proteomics identifying cell-type specific signatures in neurological disorders oup.com. |

| Metabolomics | Identify metabolic signatures and pathways modulated by this compound. | This compound identified in metabolomics studies of hepatic fibrosis nih.gov. |

Development of this compound as a Research Tool for Probing Neurotransmitter System Dynamics

This compound's selective D2 receptor antagonism and its unique Na+-dependent binding make it a valuable candidate for development as a research tool to probe dopamine system dynamics.

Radioligand Development: Radiolabeled this compound (e.g., with 3H or 11C) could be further developed and utilized for in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), to quantify D2 receptor occupancy in living subjects acs.orgjneurosci.orgresearchgate.net. This would allow researchers to precisely measure the extent and duration of D2 receptor blockade by this compound and other antipsychotics, providing crucial data for understanding their pharmacological effects in real-time. For example, 3H-piquindone has already been used in autoradiographic experiments for dopamine receptor localization jneurosci.org.

Probing Dopamine Autoreceptors and Postsynaptic Receptors: this compound could be used to differentiate the roles of presynaptic dopamine autoreceptors and postsynaptic D2 receptors in regulating dopamine synthesis, release, and reuptake. By selectively blocking D2 receptors, researchers can observe the compensatory changes in dopamine system activity, offering insights into feedback mechanisms and neuronal plasticity. Studies on the effects of long-term administration of neuroleptics on pre- and postsynaptic dopamine receptors are relevant in this context nih.gov.

Investigating Na+-Dependent Binding: The unique Na+-dependent binding property of this compound could be exploited to understand the structural and functional implications of this interaction for D2 receptor pharmacology. This could involve site-directed mutagenesis studies on the D2 receptor to identify the specific amino acid residues involved in Na+ binding and how they influence this compound's affinity and efficacy. Such studies could lead to the design of new D2 ligands with tailored kinetic profiles unige.chresearchgate.net.

Exploration of this compound's Neuroprotective Mechanisms in Preclinical Models

While this compound was primarily developed as an antipsychotic, exploring its potential neuroprotective mechanisms in preclinical models represents a significant unexplored avenue. Neurodegenerative diseases are characterized by neuronal damage, often involving oxidative stress, inflammation, and mitochondrial dysfunction mdpi.com.

Antioxidant and Anti-inflammatory Properties: Research could investigate if this compound possesses direct antioxidant properties, similar to other compounds being explored for neuroprotection mdpi.comnih.gov. This could involve in vitro assays to measure its ability to scavenge reactive oxygen species (ROS) or reduce oxidative stress markers in neuronal cell lines. Additionally, its potential anti-inflammatory effects in the central nervous system could be examined in models of neuroinflammation, as inflammation is a key contributor to neurodegeneration. Some arylpiperazines, structurally related to this compound, have shown neuroprotective capacity by decreasing oxidative stress and mitochondrial membrane depolarization researchgate.net.

Mitochondrial Function and Apoptosis: Studies could assess this compound's impact on mitochondrial function, including ATP production, mitochondrial membrane potential, and the integrity of the electron transport chain. Protecting mitochondrial health is crucial for neuronal survival mdpi.com. Furthermore, its ability to inhibit apoptotic pathways in response to neurotoxic insults could be investigated in preclinical models of neurodegeneration, such as those mimicking Parkinson's or Alzheimer's disease researchgate.netnasa.gov.

Modulation of Neurotrophic Factors: this compound's influence on the expression and release of neurotrophic factors (e.g., BDNF, GDNF) could be explored. Upregulation of these factors could promote neuronal survival, differentiation, and synaptic plasticity, contributing to neuroprotection.

Methodological Advancements in this compound Characterization and Analytical Techniques

Advancements in analytical methodologies are crucial for both basic research and potential clinical development of this compound.

Improved Quantification in Biological Matrices: Developing highly sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, for quantifying this compound and its metabolites in various biological matrices (e.g., plasma, cerebrospinal fluid, brain tissue) would be beneficial bioivt.com. This would enable more precise pharmacokinetic and pharmacodynamic studies in preclinical and future clinical investigations. Metabolite identification and profiling services are crucial for understanding drug exposure and biotransformation bioivt.com.

Metabolite Identification and Characterization: Comprehensive identification and characterization of this compound's metabolites are essential. This would involve using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of all major and minor metabolites wv.govnih.gov. Understanding the metabolic pathways of this compound can provide insights into its efficacy, duration of action, and potential for drug-drug interactions.

Chiral Separation and Analysis: Given that this compound has chiral centers (4aS, 8aS) wikipedia.org, developing methods for the chiral separation and individual quantification of its enantiomers would be important. This is particularly relevant if there are stereoselective differences in its pharmacological activity, metabolism, or toxicity.

| Analytical Advancement | Benefit for this compound Research |

|---|---|

| Advanced LC-MS/MS | Precise quantification of this compound and metabolites in biological samples. |

| High-resolution MS & NMR | Comprehensive identification and structural elucidation of metabolites. |

| Chiral Separation Techniques | Analysis of individual enantiomers to understand stereoselective effects. |

Q & A

Q. What is the pharmacological mechanism of action of Piquindone, and how can researchers experimentally validate its receptor-binding specificity?

this compound (CAS 78541-97-6) is a dopamine receptor antagonist, primarily targeting D2 and D3 receptors. To validate its receptor-binding specificity, researchers should:

- Conduct in vitro competitive binding assays using radiolabeled ligands (e.g., -spiperone for D2 receptors).

- Compare binding affinity (Ki values) across receptor subtypes to assess selectivity .

- Use techniques like Western blotting or immunohistochemistry to confirm receptor expression in target tissues.

Q. What methodologies are recommended for synthesizing this compound and characterizing its chemical stability?

this compound’s synthesis involves multi-step organic reactions, including cyclization and halogenation. Key steps include:

- Purification : High-performance liquid chromatography (HPLC) to isolate enantiomers.

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Data reporting : Tabulate purity percentages, degradation products, and storage conditions (e.g., lyophilized vs. solution stability).

Q. How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s absorption and metabolism?

- Population : Use animal models (e.g., rodents) or human hepatocytes for in vitro metabolic profiling.

- Intervention : Administer single or multiple doses via oral/intravenous routes.

- Outcomes : Measure plasma concentration-time curves, half-life (t½), and metabolite profiles via LC-MS/MS.

- Statistical analysis : Non-compartmental modeling for AUC and Cmax calculations .

Advanced Research Questions

Q. How can the PICOT framework structure a comparative efficacy study of this compound versus atypical antipsychotics?

- P opulation: Patients with schizophrenia (ages 18–65, DSM-5 diagnosed).

- I ntervention: this compound (6 mg/day).

- C omparison: Risperidone (4 mg/day).

- O utcome: PANSS (Positive and Negative Syndrome Scale) score reduction at 8 weeks.

- T ime: 12-week randomized controlled trial (RCT).

- Methodological rigor : Include blinding, intention-to-treat (ITT) analysis, and stratification by baseline severity .

Q. What experimental designs address contradictions in reported adverse effect profiles of this compound?

Contradictions in safety data (e.g., extrapyramidal symptoms vs. placebo-like profiles) require:

- Systematic review : Meta-analyze RCTs and observational studies using PRISMA guidelines to assess heterogeneity (I² statistic).

- Mechanistic studies : Evaluate dose-dependent D2 receptor occupancy via PET imaging to correlate with side-effect incidence .

- Longitudinal cohorts : Track real-world adherence and adverse events using electronic health records (EHRs) with adjusted confounding variables (e.g., comedications) .

Q. How can researchers optimize preclinical-to-clinical translation for this compound’s neurobehavioral effects?

- Animal models : Use NMDA receptor hypofunction models (e.g., MK-801-induced hyperactivity) to mimic schizophrenia symptoms.

- Endpoint alignment : Cross-validate behavioral outcomes (e.g., prepulse inhibition) with clinical PANSS scores.

- Data standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for open-access sharing of electrophysiology and locomotor activity datasets .

Methodological Guidance for Data Analysis

Q. What statistical approaches resolve conflicting findings in this compound’s dose-response relationships?

- Bayesian hierarchical modeling : Account for between-study variability in dose-ranging trials.

- Sensitivity analysis : Test robustness of results after excluding outlier studies or adjusting for publication bias (e.g., funnel plots) .

- Machine learning : Cluster subgroups with atypical responses using baseline biomarkers (e.g., prolactin levels) .

Ethical and Regulatory Considerations

Q. How should researchers mitigate ethical risks in trials involving this compound’s vulnerable populations (e.g., adolescents)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.